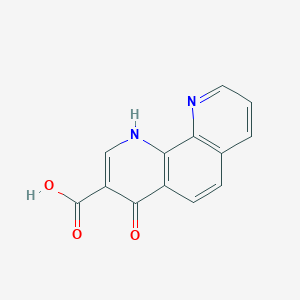
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C₁₃H₈N₂O₃ It is a derivative of phenanthroline, a nitrogen-containing aromatic compound, and features a carboxylic acid group at the 3-position and a keto group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the Skraup reaction, where glycerol reacts with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . This reaction forms the phenanthroline core, which is then further functionalized to introduce the keto and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The scalability of the Skraup reaction and subsequent functionalization steps would be critical for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxy derivatives.
Applications De Recherche Scientifique
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid has several applications in scientific research:
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting metal-dependent biological processes.
Mécanisme D'action
The mechanism of action of 4-oxo-1H-1,10-phenanthroline-3-carboxylic acid involves its ability to chelate metal ions. This chelation can inhibit or modulate the activity of metal-dependent enzymes and proteins. The compound’s aromatic structure also allows for π-π interactions, which can influence its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: A parent compound without the keto and carboxylic acid groups.
4-Hydroxy-1,10-phenanthroline-3-carboxylic acid: A derivative with a hydroxyl group instead of a keto group.
3-Acetyl-1H-1,10-phenanthroline-4-one: A compound with an acetyl group at the 3-position.
Uniqueness
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid is unique due to the presence of both a keto and a carboxylic acid group, which enhances its ability to participate in a variety of chemical reactions and form stable complexes with metal ions. This dual functionality makes it particularly valuable in coordination chemistry and materials science .
Propriétés
IUPAC Name |
4-oxo-1H-1,10-phenanthroline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3/c16-12-8-4-3-7-2-1-5-14-10(7)11(8)15-6-9(12)13(17)18/h1-6H,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZHOJONZJQARN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C(=O)C(=CN3)C(=O)O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332701 |
Source


|
| Record name | AC1LA18U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53946-49-9 |
Source


|
| Record name | AC1LA18U | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
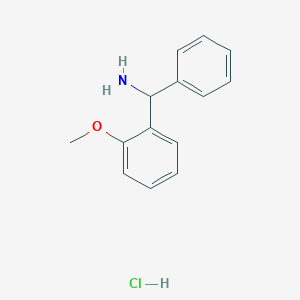

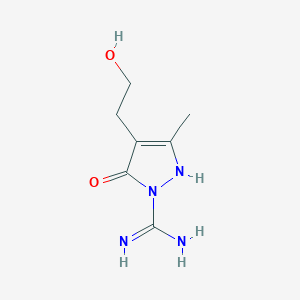

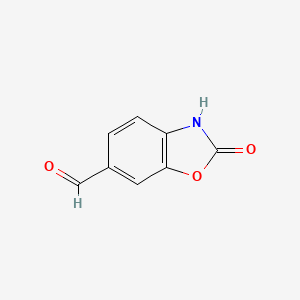

![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)
![4-[(Cyclohexylamino)methyl]phenol](/img/structure/B1348330.png)
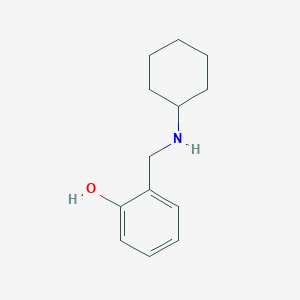
![Methyl 3-[8,13-dibromo-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B1348333.png)
![4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1348336.png)


![4-[2-(Diethylamino)ethoxy]aniline](/img/structure/B1348346.png)
